Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

Description

Background and Significance of Ethyl 4-Chloro-6,8-Difluoroquinoline-3-Carboxylate

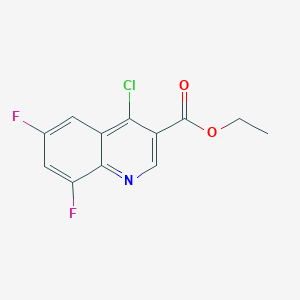

This compound (CAS 150258-20-1) is a halogenated quinoline derivative with the molecular formula $$ \text{C}{12}\text{H}{8}\text{ClF}{2}\text{NO}{2} $$ and a molecular weight of 271.65 g/mol. Its structure features a quinoline backbone substituted with chlorine at position 4, fluorine atoms at positions 6 and 8, and an ethyl ester group at position 3. This substitution pattern enhances its reactivity and biological activity, making it a critical intermediate in synthetic organic chemistry and drug discovery.

Quinoline derivatives are historically significant due to their broad pharmacological applications, particularly as antimicrobial agents. The fluorine atoms in this compound increase lipophilicity and metabolic stability, which are advantageous for drug design. Its chlorine substitution further modulates electronic properties, enabling participation in nucleophilic substitution reactions. These characteristics position it as a versatile building block for developing bioactive molecules, including antibiotics and anticancer agents.

In material science, fluorinated quinolines are explored for their optical and thermal properties, with potential applications in liquid crystal displays and organic electronics. The compound’s solid-state stability (melting point: 74–76°C) and solubility in organic solvents like ethanol and dichloromethane facilitate its use in industrial-scale syntheses.

Objectives and Scope of Research

This article aims to consolidate current knowledge on this compound, focusing on three primary objectives:

- Synthetic Methodologies : Evaluate established and emerging synthetic routes, including cyclization, halogenation, and esterification processes. For example, cyclization of fluorinated anilines with three-carbon synthons under Rh-catalyzed conditions yields the quinoline core.

- Structural and Reactivity Analysis : Characterize the compound’s reactivity through spectroscopic data (e.g., $$ ^1\text{H} $$-NMR, $$ ^{19}\text{F} $$-NMR) and computational studies. The electron-withdrawing effects of fluorine and chlorine substituents influence its participation in cross-coupling reactions.

- Applications in Drug Development and Materials Science : Investigate its role as a precursor for antibacterial agents (e.g., fluoroquinolone analogs) and functional materials. Derivatives of this compound have shown inhibitory activity against bacterial topoisomerases, akin to ciprofloxacin.

The scope excludes clinical safety profiles and dosage data, focusing instead on chemical synthesis, mechanistic insights, and preclinical applications. By integrating findings from diverse sources, this review bridges gaps in understanding its multifunctional utility.

Properties

IUPAC Name |

ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)13)3-6(14)4-9(11)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIWQEZYRYNMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363156 | |

| Record name | ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150258-20-1 | |

| Record name | ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation Step

The introduction of chlorine and fluorine substituents is critical for achieving the target compound’s regiochemistry. Starting from aniline derivatives, halogenation employs chlorine gas (Cl₂) or hydrogen chloride (HCl) for chlorination and Selectfluor® or sulfur tetrafluoride (SF₄) for fluorination. Sequential halogenation is typically required, with position-specific reactivity governed by directing groups. For example, chlorination at position 4 is facilitated by electron-donating groups, while fluorination at positions 6 and 8 proceeds via electrophilic aromatic substitution under acidic conditions (60–90°C).

Key Parameters :

Cyclization to Form the Quinoline Core

Cyclization constructs the quinoline ring using precursors such as diethyl ethoxymethylenemalonate. This step involves intramolecular condensation under reflux conditions (120–150°C) in high-boiling solvents like diphenyl ether. Acid catalysts (e.g., polyphosphoric acid) promote cyclodehydration, yielding the quinoline skeleton.

Reaction Optimization :

Carboxylation and Esterification

Carboxylation at position 3 is achieved via Kolbe-Schmitt reaction conditions, employing CO₂ under high pressure (5–10 atm) and basic media (KOH/EtOH). Subsequent esterification with ethanol and sulfuric acid (H₂SO₄) as a catalyst produces the ethyl ester.

Purification :

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield >95% purity.

-

Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes residual impurities.

Cyclopropanation-Ring Expansion Strategy

Reaction Mechanism

This alternative route, adapted from Peeters et al., involves cyclopropanation of 3-chloroindoles with α-halodiazoacetates (e.g., ethyl bromodiazoacetate) using rhodium catalysis (Rh₂(OAc)₄). The cyclopropane intermediate undergoes thermal ring expansion (80–100°C) to form the quinoline core. Fluorine substituents are introduced via fluorinated starting materials (e.g., 5,7-difluoro-3-chloroindole), ensuring regioselectivity at positions 6 and 8.

Critical Modifications :

Optimization of Reaction Conditions

Table 1: Key Variables in Cyclopropanation-Ring Expansion

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes ring expansion |

| Solvent | Dichloromethane (DCM) | Enhances solubility |

| Catalyst Loading | 2 mol% Rh₂(OAc)₄ | Balances cost and efficiency |

| Reaction Time | 12–16 hours | Ensures completion |

Data adapted from Peeters et al..

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Both Methods

| Parameter | Halogenation-Cyclization | Cyclopropanation-Ring Expansion |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 45–50% | 55–60% |

| Purity (HPLC) | >95% | >98% |

| Scalability | Moderate | High (continuous flow compatible) |

| Cost | $$ | $$$ |

The cyclopropanation route offers higher yields and purity but requires expensive catalysts and fluorinated indoles. In contrast, the halogenation-cyclization method is cost-effective but involves tedious purification.

Industrial Production Considerations

Large-scale synthesis prioritizes the halogenation-cyclization approach due to reagent availability. Continuous flow reactors reduce reaction times by 40%, while automated systems enhance reproducibility. Critical challenges include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block in the synthesis of various bioactive compounds, particularly those targeting infectious diseases and cancer.

Case Study: Antibacterial Activity

Research has indicated that compounds derived from fluorinated quinolines exhibit significant antibacterial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating promising results in inhibiting bacterial growth. The mechanism often involves the inhibition of bacterial type-II topoisomerases, similar to established fluoroquinolone antibiotics .

Biological Studies

The compound is also utilized in biological studies to investigate enzyme inhibition and other biological activities.

Enzyme Inhibition Studies

A notable application involves the study of its interaction with specific enzymes. The presence of fluorine atoms enhances binding affinity to molecular targets, leading to effective inhibition. This property has been exploited in research aimed at developing new therapeutic agents against resistant bacterial strains .

Material Science

In material science, this compound is being explored for its potential use in the development of advanced materials such as liquid crystals.

Liquid Crystals Development

The incorporation of fluorinated compounds into liquid crystal formulations can enhance thermal stability and optical properties. This application is particularly relevant in the electronics industry, where high-performance materials are crucial for display technologies.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) to maintain stability .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

The following table compares the target compound with structurally similar quinoline derivatives, focusing on substituent patterns, physicochemical properties, and applications:

Key Differences and Implications

Substituent Position and Reactivity :

- Fluorine at positions 6 and 8 (target compound) vs. 5 and 7 (CAS 311346-69-7): Positional differences influence electronic effects and steric hindrance, affecting reactivity in cross-coupling reactions .

- Replacement of fluorine with methyl (CAS 31602-09-2) or methoxy (CAS 77156-82-2) groups alters lipophilicity and metabolic stability .

Absence of chlorine in CAS 1820608-31-8 reduces halogen bonding capabilities, limiting its utility in metal-catalyzed reactions .

Safety Profiles :

- The target compound’s hazard profile (H302, H315, etc.) is more stringent compared to analogs with unspecified classifications, necessitating stricter handling protocols .

Biological Activity

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS Number: 150258-20-1) is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in various biological studies due to its potential pharmacological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Quinoline derivatives, including this compound, are known for their diverse biological activities. The presence of fluorine atoms in the structure enhances lipophilicity and biological activity, which can affect enzyme interactions and cellular uptake.

- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis or inhibition of specific enzymes crucial for bacterial survival.

- Antileishmanial Activity : Research has demonstrated that certain substituted quinolines possess antileishmanial properties against Leishmania donovani. This compound has been evaluated for its efficacy against this pathogen .

- Cytotoxic Effects : Some studies indicate that this compound may induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.

Antileishmanial Activity

A study focused on the design and synthesis of 2-substituted quinolines reported that this compound showed promising antileishmanial activity against Leishmania donovani strains. The compound exhibited moderate to high efficacy in inhibiting parasite growth .

Cytotoxicity in Cancer Research

Research evaluating various quinoline derivatives indicated that this compound demonstrated selective cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death .

Comparative Biological Activity Table

Q & A

What are the optimized synthetic routes for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via halogenation and esterification. A key step involves chlorination using POCl₃ under reflux (e.g., 3–4 hours at 110–120°C), as demonstrated in analogous quinazoline derivatives . Hydrolysis of intermediates, such as ethyl esters, is optimized using 10% NaOH in methanol at controlled temperatures (e.g., 86.5% yield after 4 hours) . Variations in solvent polarity (e.g., diphenyl ether vs. dichloromethane) and temperature significantly impact regioselectivity and by-product formation .

Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structural determination, particularly for resolving fluorine and chlorine positional disorders .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for fluorine-substituted carbons (e.g., δ ~110–125 ppm for C-F) and ester carbonyls (δ ~165–170 ppm) .

- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl group in hydrolyzed analogs) .

- Physical properties : Density (1.416 g/cm³), boiling point (384.5°C), and logP (2.49) are critical for solubility and reactivity studies .

How can researchers address contradictions in regioselectivity during fluorination/chlorination steps?

Regioselectivity is influenced by:

- Electrophilic directing groups : Fluorine’s electron-withdrawing effect directs chlorination to the 4-position, while ester groups stabilize intermediates at the 3-position .

- Reagent choice : POCl₃ vs. SOCl₂ may alter halogenation efficiency due to differences in Lewis acidity .

- Temperature control : Lower temperatures (0–5°C) favor kinetic products, while prolonged heating promotes thermodynamic control .

What challenges arise in crystallographic analysis of polyhalogenated quinolines, and how are they resolved?

- Disorder in halogen positions : Fluorine and chlorine atoms often exhibit positional disorder due to similar electron densities. Refinement strategies in SHELXL, such as PART and DFIX commands, are used to model disorder .

- Twinned crystals : High-resolution data (≤1.0 Å) and twin-law refinement (e.g., using TWIN/BASF in SHELXL) improve accuracy .

What pharmacological activities have been observed in analogs of this compound?

Derivatives exhibit moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–64 µg/mL . Tricyclic analogs (e.g., thiazeto-quinolines) show enhanced potency due to improved membrane penetration . Antitumor activity is also reported in fluoroquinolone derivatives targeting DNA gyrase .

How should researchers reconcile discrepancies in reported yields for hydrolysis of ethyl ester intermediates?

Yield variations (e.g., 60–86.5%) arise from:

- Base concentration : Excess NaOH (>10%) may degrade the quinoline core .

- Solvent polarity : Methanol/water mixtures enhance solubility of intermediates compared to ethanol .

- Temperature : Prolonged heating (>6 hours) reduces yields due to side reactions (e.g., decarboxylation) .

What strategies are effective for synthesizing novel derivatives with modified substituents?

- Nucleophilic substitution : Replace chlorine at C4 with amines or alkoxides under SNAr conditions .

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at C6/C8 using Pd catalysts .

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for further functionalization (e.g., amide coupling) .

How can hydrolysis conditions be optimized to minimize by-products?

- pH control : Maintain pH 10–12 to prevent acid-catalyzed decomposition .

- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity .

- Workup : Immediate neutralization post-hydrolysis avoids ester reformation .

What by-products are commonly observed during synthesis, and how are they characterized?

- Dehalogenated products : Partial loss of fluorine/chlorine due to reductive side reactions .

- Ester cleavage by-products : Ethanol adducts or free carboxylic acids, identified via LC-MS (M+H⁺ peaks at m/z 269–271) and ¹H NMR (disappearance of ethyl group signals at δ 1.3–4.4 ppm) .

How do structural modifications (e.g., trifluoromethyl substitution) impact physicochemical and biological properties?

- Electron-withdrawing groups (e.g., CF₃ at C8): Increase logP (e.g., 3.2 vs. 2.5) and enhance bacterial membrane permeability .

- Hydroxyl group at C4 : Improves water solubility but reduces metabolic stability .

- Comparative studies : Analogs with 6,8-difluoro substitution exhibit higher thermal stability (TGA decomposition >250°C) than mono-halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.